molecular formula C11H15N5 B1215913 P 1060 CAS No. 60559-94-6

P 1060

Katalognummer: B1215913
CAS-Nummer: 60559-94-6
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: TXXOFXVEUPZZHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine: is an organic compound that belongs to the class of guanidines It is characterized by the presence of a cyano group, a pyridyl group, and a t-butyl group attached to the guanidine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine typically involves the reaction of 3-cyanopyridine with t-butylamine and a suitable guanidine precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The pyridyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the guanidine core.

    Reduction: Amines or other reduced forms of the original compound.

    Substitution: Substituted pyridyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-cyano-N-(2-pyridyl)-N’'-(t-butyl)guanidine
  • N’-cyano-N-(4-pyridyl)-N’'-(t-butyl)guanidine
  • N’-cyano-N-(3-pyridyl)-N’'-(methyl)guanidine

Uniqueness

N’-cyano-N-(3-pyridyl)-N’'-(t-butyl)guanidine is unique due to the specific positioning of the pyridyl group and the presence of the t-butyl group, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and applications.

Eigenschaften

CAS-Nummer

60559-94-6

Molekularformel

C11H15N5

Molekulargewicht

217.27 g/mol

IUPAC-Name

2-tert-butyl-1-cyano-3-pyridin-3-ylguanidine

InChI

InChI=1S/C11H15N5/c1-11(2,3)16-10(14-8-12)15-9-5-4-6-13-7-9/h4-7H,1-3H3,(H2,14,15,16)

InChI-Schlüssel

TXXOFXVEUPZZHB-UHFFFAOYSA-N

SMILES

CC(C)(C)N=C(NC#N)NC1=CN=CC=C1

Kanonische SMILES

CC(C)(C)N=C(NC#N)NC1=CN=CC=C1

Key on ui other cas no.

60559-94-6

Synonyme

N'-cyano-N-(3-pyridyl)-N''-(t-butyl)guanidine
P 1060
P-1060

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.